

# Pharmacological Profile of Nformylamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Formetorex |           |
| Cat. No.:            | B096578    | Get Quote |

Disclaimer: The pharmacological profile of N-formylamphetamine is not well-characterized in scientific literature. Due to the limited availability of direct data, this guide provides a comprehensive overview of the pharmacological profile of amphetamine as a structurally related compound. N-formylamphetamine is a known precursor in the synthesis of amphetamine and may exhibit similar properties or act as a prodrug. All data presented herein pertains to amphetamine unless otherwise specified.

#### Introduction

N-formylamphetamine is a chemical intermediate and a known impurity in the synthesis of amphetamine, particularly via the Leuckart reaction. It is also identified as a metabolite of certain N-substituted amphetamine analogs. While its direct pharmacological effects have not been extensively studied, its structural similarity to amphetamine suggests potential for interaction with monoaminergic systems. This document outlines the known information about N-formylamphetamine and provides a detailed pharmacological profile of amphetamine to serve as a reference for researchers, scientists, and drug development professionals.

### **Chemical and Physical Properties**



| Property          | Value                                | Reference |
|-------------------|--------------------------------------|-----------|
| Chemical Name     | N-(1-phenylpropan-2-<br>yl)formamide |           |
| Synonyms          | Formetorex, N-<br>formylamphetamine  | _         |
| Molecular Formula | C10H13NO                             | -         |
| Molecular Weight  | 163.22 g/mol                         | _         |
| CAS Number        | 22148-75-0                           | -         |

## **Pharmacological Profile of Amphetamine**

The primary mechanism of action of amphetamine involves the disruption of normal monoamine neurotransmitter function, leading to increased extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1]

#### In Vitro Pharmacology

The following tables summarize the in vitro binding affinities and functional potencies of amphetamine at key molecular targets.

Table 1: Amphetamine Binding Affinity for Monoamine Transporters

| Target                                          | Species | K <sub>i</sub> (nM) | Reference |
|-------------------------------------------------|---------|---------------------|-----------|
| Dopamine Transporter (DAT)                      | Human   | 640                 | [2]       |
| Norepinephrine<br>Transporter (NET)             | Human   | 70                  | [2]       |
| Serotonin Transporter (SERT)                    | Human   | 38,000              | [2]       |
| Vesicular Monoamine<br>Transporter 2<br>(VMAT2) | Rat     | 1,300               | [3]       |



Table 2: Amphetamine Functional Potency at Monoamine Transporters

| Assay                                         | Target | Species | EC50/IC50 (nM) | Reference |
|-----------------------------------------------|--------|---------|----------------|-----------|
| Dopamine<br>Release (EC50)                    | DAT    | Rat     | 24.8           | [4]       |
| Norepinephrine<br>Release (EC <sub>50</sub> ) | NET    | Rat     | 7.1            | [4]       |
| Serotonin<br>Release (EC <sub>50</sub> )      | SERT   | Rat     | 1,770          | [4]       |

#### **Pharmacokinetics**

The pharmacokinetic properties of amphetamine in humans are summarized in the following table.

Table 3: Pharmacokinetic Parameters of d-Amphetamine in Adults

| Parameter                                                | Value                              | Reference |
|----------------------------------------------------------|------------------------------------|-----------|
| Bioavailability                                          | >75%                               | [5]       |
| Time to Peak Plasma<br>Concentration (T <sub>max</sub> ) | 3 hours (immediate release)        | [6]       |
| Volume of Distribution (Vd)                              | ~4 L/kg                            | [7]       |
| Plasma Protein Binding                                   | <20%                               | [7]       |
| Elimination Half-life (t1/2)                             | 9-11 hours (urine pH<br>dependent) | [5]       |
| Metabolism                                               | Hepatic (primarily CYP2D6)         | [5][8]    |
| Excretion                                                | Renal                              | [5][6]    |

### **Mechanism of Action**





Check Availability & Pricing

Amphetamine's multifaceted mechanism of action involves several key steps within the presynaptic neuron.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Amphetamine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of amphetamines and related compounds at the vesicular monoamine transporter PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. gauss.vaniercollege.qc.ca [gauss.vaniercollege.qc.ca]
- 7. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Pharmacological Profile of N-formylamphetamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096578#pharmacological-profile-of-n-formylamphetamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com